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Compound of Interest

Compound Name: 2-(5-Nitropyridin-2-YL)ethanamine

Cat. No.: B1612151

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic
properties of 2-(5-Nitropyridin-2-YL)ethanamine (CAS No. 503540-39-4). Due to the limited
availability of direct experimental spectra in public databases, this document presents predicted
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based
on the analysis of analogous compounds. Detailed, adaptable experimental protocols for
acquiring these spectra are also provided, along with a generalized workflow for spectroscopic
analysis. This guide is intended to serve as a valuable resource for researchers utilizing this
compound in synthetic chemistry and drug development.

Introduction

2-(5-Nitropyridin-2-YL)ethanamine is a pyridine derivative of interest in medicinal chemistry
and materials science due to the presence of a reactive nitro group and a primary amine. Its
molecular formula is C7HaN3O2 with a molecular weight of 167.17 g/mol .[1][2] The nitropyridine
moiety acts as an electrophilic aromatic system, while the ethylamine side chain provides a
nucleophilic center, making it a versatile building block for the synthesis of more complex
molecules. Accurate spectroscopic characterization is crucial for confirming the identity and
purity of this compound in any research and development setting.

Predicted Spectroscopic Data
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As of the date of this publication, experimental spectroscopic data for 2-(5-Nitropyridin-2-
YL)ethanamine is not readily available in the public domain. The following tables summarize
the predicted spectroscopic characteristics based on the known spectral properties of
structurally related compounds, including 2-aminopyridines, nitropyridines, and ethylamines.

Predicted *H NMR Data

Solvent: CDCIs Frequency: 400 MHz
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Rationale

~8.9-90.1 d

1H

H-6 (Pyridine)

The proton ortho
to the nitro group
and adjacent to
the ring nitrogen
is expected to be
the most
deshielded.

~8.2-8.4 dd

1H

H-4 (Pyridine)

The proton meta
to the nitro group
and ortho to the
C2 substituent
will be
significantly

downfield.

~7.4-7.6 d

1H

H-3 (Pyridine)

The proton ortho
to the C2
substituent will
be the most
upfield of the

pyridine protons.

~3.2-34 t

2H

-CHa- (Ethyl)

The methylene
group adjacent to
the pyridine ring
will be
deshielded by
the aromatic

system.

~3.0-3.2 t

2H

-CHa- (Ethyl)

The methylene
group adjacent to
the amine will be
slightly less
deshielded.
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~15-2.0 brs

2H

-NH2

The chemical
shift of the amine
protons can vary
and the peak is

often broad.

Predicted **C NMR Data

Solvent: CDCIs Frequency: 100 MHz

Chemical Shift (d) ppm

Assignment

Rationale

Carbon attached to the

~160 - 165 C-2 (Pyridine) ) )
ethylamine substituent.
Carbon adjacent to the ring
~150 - 155 C-6 (Pyridine) nitrogen and ortho to the nitro
group.
o Carbon bearing the nitro
~140 - 145 C-5 (Pyridine)
group.
o Aromatic carbon meta to the
~135- 140 C-4 (Pyridine) )
nitro group.
o Aromatic carbon ortho to the
~120 - 125 C-3 (Pyridine) ] )
ethylamine substituent.
Methylene carbon adjacent to
~40 - 45 -CHz- (Ethyl) o
the pyridine ring.
Methylene carbon adjacent to
~35 - 40 -CHz- (Ethyl)

the amine group.

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber . . .
Intensity Assignment Rationale
(cm™)
) Characteristic of a
3300 - 3500 Medium, Broad N-H stretch _ _
primary amine.
) ) Typical for pyridine
3000 - 3100 Medium Aromatic C-H stretch )
ring C-H bonds.
) ] ] From the ethyl group
2850 - 2960 Medium Aliphatic C-H stretch
methylene C-H bonds.
) Aromatic ring
~1600 Medium C=C & C=N stretch o
vibrations.
] Characteristic strong
Asymmetric NO:z ] )
1500 - 1550 Strong absorption for nitro
stretch
groups.
) Characteristic strong
Symmetric NO2 . .
1330 - 1370 Strong absorption for nitro
stretch
groups.
Carbon-nitrogen bond
~830 Strong C-N stretch

of the nitro group.

Predicted Mass Spectrometry (MS) Data

lonization Mode: Electron lonization (EI)
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m/z Relative Intensity Assignment Rationale
167 Moderate [M]*+ Molecular ion peak.
Loss of ammonia from
150 Low [M-NHs]* _
the molecular ion.
Alpha-cleavage with
137 Moderate [M-CH2NHz2]* loss of the
aminomethyl radical.
) Loss of the nitro
121 High [M-NO2]*
group.
] Pyridine ring
78 High [CsHaN]*
fragment.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 2-(5-
Nitropyridin-2-YL)ethanamine. These should be adapted based on the specific

instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a clean, dry NMR tube.

e Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

e 1H

o

o Acquire a standard one-dimensional *H NMR spectrum.

NMR Acquisition:

Tune and shim the instrument.

o Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, 16-32

scans.
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o Process the spectrum with Fourier transformation, phase correction, and baseline
correction.

o Integrate the peaks and reference the spectrum to the residual solvent peak or an internal
standard (e.g., TMS).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, 1024

or more scans.

o Process the spectrum similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
anvil.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:

[¢]

Collect a background spectrum of the clean, empty ATR crystal.

[e]

Collect the sample spectrum.

o

Typical parameters: 4-8 cm~! resolution, 16-32 scans, 4000-400 cm~1 range.

[¢]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

e Sample Preparation:
o For Electron lonization (EI), a direct insertion probe can be used for solid samples.

o Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, acetonitrile)
to a concentration of approximately 1 mg/mL for injection into a GC-MS or LC-MS system.

[3]
e Instrumentation: A mass spectrometer with an EI or Electrospray lonization (ESI) source.
o Data Acquisition (EI-MS):
o Introduce the sample into the ion source.
o Typical parameters: electron energy of 70 eV, scan range of m/z 40-500.
o Data Analysis:
o Identify the molecular ion peak.

o Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic
characterization of an organic compound like 2-(5-Nitropyridin-2-YL)ethanamine.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of an
organic compound.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic profile of 2-(5-
Nitropyridin-2-YL)ethanamine. While direct experimental data remains elusive in the public
domain, the provided analysis based on analogous structures offers a robust starting point for
researchers. The included experimental protocols and workflow diagrams are intended to
facilitate the practical spectroscopic characterization of this and similar compounds in a
laboratory setting. It is recommended that researchers acquiring this compound perform their
own comprehensive spectroscopic analysis to confirm its identity and purity before use in
further applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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